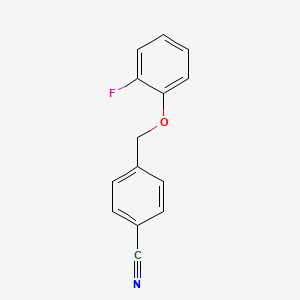

4-(2-Fluorophenoxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[(2-fluorophenoxy)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-13-3-1-2-4-14(13)17-10-12-7-5-11(9-16)6-8-12/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLAHBYIHXPYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Fluorophenoxymethyl)benzonitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical properties of 4-(2-Fluorophenoxymethyl)benzonitrile. Due to the limited availability of public data for this specific compound, this guide also includes a proposed synthesis methodology based on established chemical principles. All quantitative data found in public sources has been summarized for clarity.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1016780-76-9 | AccelaChemBio, CymitQuimica[1][2] |

| Molecular Formula | C₁₄H₁₀FNO | CymitQuimica[2] |

| Molecular Weight | 227.23 g/mol | CymitQuimica[2] |

| Purity | ≥ 95% | CymitQuimica[2] |

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A standard and widely applicable method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed protocol, 2-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-(bromomethyl)benzonitrile.

Materials:

-

4-(Bromomethyl)benzonitrile

-

2-Fluorophenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-fluorophenol in the chosen anhydrous solvent, add a suitable base such as potassium carbonate or sodium hydride at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a designated period to allow for the formation of the 2-fluorophenoxide salt.

-

Add a solution of 4-(bromomethyl)benzonitrile in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench with deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain based on the conducted searches. For definitive structural confirmation and purity assessment, it is recommended to acquire these spectra upon synthesis of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to determine its pharmacological properties and mechanism of action.

Visualizations

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed Williamson Ether Synthesis Workflow.

References

In-depth Technical Guide: 4-(2-Fluorophenoxymethyl)benzonitrile (CAS: 1016780-76-9) - A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound 4-(2-Fluorophenoxymethyl)benzonitrile, identified by the CAS number 1016780-76-9. Despite its availability from various chemical suppliers, a comprehensive review of scientific literature, patent databases, and chemical repositories reveals a significant lack of in-depth technical information. This document summarizes the basic available data and highlights the current knowledge gaps regarding its synthesis, physicochemical properties, and biological activity, serving as a foundational reference for researchers interested in this molecule.

Chemical Identity

Basic identifying information for this compound has been collated from chemical supplier databases.

| Property | Value |

| CAS Number | 1016780-76-9 |

| Molecular Formula | C₁₄H₁₀FNO |

| Molecular Weight | 227.23 g/mol |

| IUPAC Name | 4-((2-fluorophenoxy)methyl)benzonitrile |

| Canonical SMILES | C1=CC=C(C(=C1)F)OCC2=CC=C(C=C2)C#N |

Synthesis and Experimental Protocols

A thorough search of scientific and patent literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general synthetic routes for related benzonitrile and diphenyl ether compounds are known, no procedures explicitly describing the preparation and purification of this specific molecule have been published in the available resources.

General Synthetic Strategy (Hypothetical):

Based on the structure, a potential synthetic route could involve a Williamson ether synthesis. This would likely entail the reaction of 4-(bromomethyl)benzonitrile with 2-fluorophenol in the presence of a suitable base and solvent.

dot

enddot Caption: Hypothetical Williamson ether synthesis for this compound.

It must be emphasized that this is a theoretical pathway and has not been substantiated by any published experimental data.

Physicochemical Properties

Beyond the molecular formula and weight, no experimentally determined physicochemical data such as melting point, boiling point, solubility, or spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain.

Biological Activity and Signaling Pathways

There is currently no information available in scientific literature or bioassay databases regarding the biological or pharmacological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been described.

dot

enddot Caption: Current status of available data for this compound.

Conclusion and Future Directions

This compound remains a poorly characterized compound in the public scientific domain. While its chemical structure is known and it is commercially available, the absence of published research prevents a thorough understanding of its chemical and biological properties.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into this molecule would be novel. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Screening for biological activity across various assays to identify potential therapeutic applications.

Until such data becomes available, the utility of this compound in research and development remains speculative.

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile, a key chemical intermediate. The document details the underlying synthetic methodology, a representative experimental protocol, and expected physicochemical and spectroscopic data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.

Synthesis Methodology: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of a phenoxide with a primary alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction.

In this specific synthesis, the sodium or potassium salt of 2-fluorophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. The bromide ion serves as the leaving group, resulting in the formation of the desired ether linkage.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. The presence of a base, commonly an inorganic carbonate like potassium carbonate (K2CO3), is essential to deprotonate the 2-fluorophenol in situ, thereby generating the more reactive phenoxide nucleophile. The reaction generally proceeds at an elevated temperature to ensure a reasonable reaction rate.

Reaction Pathway and Experimental Workflow

The logical progression of the synthesis, from starting materials to the final product, is depicted in the following diagrams.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for Williamson ether synthesis of analogous compounds.

Materials:

-

2-Fluorophenol

-

4-(Bromomethyl)benzonitrile

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per mmol of 2-fluorophenol) is added anhydrous potassium carbonate (1.5 eq.).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide.

-

4-(Bromomethyl)benzonitrile (1.05 eq.) is then added to the reaction mixture.

-

The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature and poured into cold water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Data Presentation

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Fluorophenol | C₆H₅FO | 112.10 | Colorless to light yellow liquid |

| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | White to off-white crystalline solid |

| Potassium Carbonate | K₂CO₃ | 138.21 | White hygroscopic powder |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Colorless liquid |

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₀FNO |

| Molecular Weight | 227.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated in the range of 70-90 °C |

| Yield | Expected to be in the range of 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.70 (d, 2H), ~7.55 (d, 2H), ~7.20-6.90 (m, 4H), ~5.20 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (d, J=245 Hz), ~145 (d, J=10 Hz), ~142, ~132, ~128, ~125 (d, J=4 Hz), ~122 (d, J=7 Hz), ~118, ~116 (d, J=18 Hz), ~112, ~68 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2230 (C≡N), ~1590, ~1490 (C=C), ~1250 (C-O-C), ~1220 (C-F) |

| Mass Spectrum (EI) | m/z (%): 227 (M⁺), 116, 112, 89 |

Disclaimer: The experimental protocol and characterization data provided are representative and based on established chemical principles and data from analogous compounds. Actual results may vary, and optimization of the reaction conditions may be necessary. All laboratory work should be conducted with appropriate safety precautions.

In-Depth Technical Guide: Molecular Structure of 4-(2-Fluorophenoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-(2-Fluorophenoxymethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science.

Molecular Identity and Structure

Chemical Name: this compound CAS Number: 1016780-76-9 Molecular Formula: C₁₄H₁₀FNO Molecular Weight: 227.23 g/mol

The molecular structure consists of a benzonitrile moiety linked to a 2-fluorophenoxy group through a methylene ether bridge. The presence of the fluorine atom and the nitrile group, both being electron-withdrawing, significantly influences the electronic properties and reactivity of the molecule.

Table 1: Key Structural and Physicochemical Data

| Parameter | Value | Source |

| IUPAC Name | 4-((2-Fluorophenoxy)methyl)benzonitrile | - |

| CAS Number | 1016780-76-9 | Commercial Supplier |

| Molecular Formula | C₁₄H₁₀FNO | Calculated |

| Molecular Weight | 227.23 g/mol | Calculated |

| Predicted Boiling Point | ~350-400 °C | Estimation based on related structures |

| Predicted Melting Point | ~70-90 °C | Estimation based on related structures |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General chemical principles |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Logical Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Williamson ether synthesis and may require optimization.

Materials:

-

2-Fluorophenol

-

4-(Bromomethyl)benzonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.

-

Add a solution of 4-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |

| ¹H NMR | Benzylic protons (-CH₂-): ~5.2 ppm (singlet) Benzonitrile protons: ~7.5-7.8 ppm (multiplet) 2-Fluorophenyl protons: ~6.9-7.2 ppm (multiplet) |

| ¹³C NMR | Benzylic carbon (-CH₂-): ~65-70 ppm Nitrile carbon (-CN): ~118-120 ppm Benzonitrile carbons: ~110-145 ppm 2-Fluorophenyl carbons: ~115-160 ppm (with C-F coupling) |

| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride. |

| IR Spectroscopy | C≡N stretch: ~2220-2240 cm⁻¹ (strong) C-O-C stretch (aryl ether): ~1210-1270 cm⁻¹ (strong, asymmetric) and ~1020-1080 cm⁻¹ (symmetric) C-F stretch: ~1100-1250 cm⁻¹ Aromatic C-H stretch: ~3030-3100 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 227.07 Key Fragments: Fragments corresponding to the loss of the 2-fluorophenoxy group (m/z = 116) and the formation of the 4-cyanobenzyl cation (m/z = 116) and the 2-fluorophenoxy radical (m/z = 111) are expected. |

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of molecular fragments with expected spectroscopic signals.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of this compound. While experimental data is limited, the proposed synthetic route and predicted spectroscopic characteristics offer a solid starting point for researchers and scientists. Further experimental validation is necessary to confirm these properties and to fully explore the potential applications of this compound in drug discovery and materials science.

Technical Guide: Physicochemical Characterization of Benzonitrile Derivatives

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmaceuticals and functional materials. A thorough understanding of their physical characteristics is paramount for drug design, process development, and quality control. This guide outlines the key physical properties of 4-Fluorobenzonitrile, a related compound, and provides detailed methodologies for their experimental determination.

Physical Characteristics of 4-Fluorobenzonitrile

The following table summarizes the key physical properties of 4-Fluorobenzonitrile, which can serve as a reference point for estimating the properties of 4-(2-Fluorophenoxymethyl)benzonitrile.

| Property | Value | Unit |

| Molecular Formula | C₇H₄FN | - |

| Molecular Weight | 121.11 | g/mol |

| Melting Point | 32-34 | °C |

| Boiling Point | 188 | °C at 750 mmHg |

| Solubility | Insoluble in water. Soluble in Chloroform, Ethyl Acetate.[1][2] | - |

| Appearance | White crystalline low melting solid.[1] | - |

| Density | 1.1070 | g/cm³ |

| Refractive Index | 1.4925 | - |

| Flash Point | 65 | °C (closed cup) |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the primary physical characteristics of solid and liquid organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Method: Capillary Tube Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[4][5]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[3][6]

-

Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Method: Micro Boiling Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a fusion tube.[8][9]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[7][9] The fusion tube is then attached to a thermometer.

-

Heating: The apparatus is heated gently in a Thiele tube or an aluminum block.[7][8]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

Method: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg of a solid or 2-3 drops of a liquid) is placed in a test tube.[11]

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.[12]

-

Observation: The mixture is vigorously shaken or stirred for a set period (e.g., 60 seconds).[12] The compound is classified as soluble if a homogeneous solution forms, and insoluble if it remains as a separate phase.[11]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarity and pH, such as:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ether, chloroform, ethyl acetate)[13]

-

Experimental and Logical Workflow Diagrams

The following diagrams illustrate common workflows in the synthesis and characterization of benzonitrile derivatives.

Caption: General workflow for the synthesis and purification of a benzonitrile derivative.

Caption: Workflow for the physicochemical characterization of a synthesized compound.

References

- 1. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 2. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. jove.com [jove.com]

- 11. youtube.com [youtube.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Biological Activity of 4-(2-Fluorophenoxymethyl)benzonitrile: An Overview of Available Data

A comprehensive search of publicly available scientific literature and patent databases has revealed no specific information on the biological activity of 4-(2-Fluorophenoxymethyl)benzonitrile. This indicates that the compound is likely a novel chemical entity that has not yet been extensively studied or reported in peer-reviewed publications or patent filings. Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.

While no direct data exists for the target compound, the general structural motifs present—a fluorinated phenyl ring, an ether linkage, and a benzonitrile group—are found in various biologically active molecules. The inclusion of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. The benzonitrile functional group is also a common feature in medicinal chemistry, known to participate in various biological interactions.

However, without experimental data on this compound itself, any discussion of its potential biological activity would be purely speculative and would not meet the requirements of a technical whitepaper for researchers and drug development professionals.

Researchers interested in the potential therapeutic applications of this specific molecule would need to undertake initial exploratory studies, including:

-

In vitro screening: Testing the compound against a panel of biological targets (e.g., enzymes, receptors, cell lines) to identify any potential activity.

-

Cytotoxicity assays: Evaluating the compound's effect on cell viability to determine its potential as a cytotoxic agent or to establish a safe concentration for further cell-based assays.

-

Mechanism of action studies: If an initial activity is identified, further experiments would be required to elucidate the underlying biological mechanism.

Until such studies are conducted and the results are published, there is no established biological activity profile for this compound.

An In-depth Technical Guide to a Novel Benzyl Ether Compound: Elucidating the Putative Mechanism of Action of 4-(2-Fluorophenoxymethyl)benzonitrile

Disclaimer: Information regarding the specific molecule 4-(2-Fluorophenoxymethyl)benzonitrile is not available in the public domain. This document instead explores the known biological activities of structurally related benzonitrile and fluorophenoxy compounds to hypothesize a potential mechanism of action for the title compound. The information presented herein is for research and informational purposes only.

Introduction

This compound is a unique chemical entity characterized by a benzonitrile moiety linked to a 2-fluorophenoxy group via a methylene ether bridge (-CH₂-O-). While this specific compound is not documented in existing scientific literature, its constituent chemical features are present in a variety of biologically active molecules. This guide will dissect the potential pharmacological activities of this compound by examining the established mechanisms of action of analogous structures. This analysis aims to provide a foundational framework for researchers and drug development professionals interested in the prospective therapeutic applications of this novel compound.

Hypothesized Biological Targets and Signaling Pathways

Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated. The core benzonitrile structure is a common feature in many pharmaceuticals, and the fluorophenoxy group can significantly influence metabolic stability and binding affinity. The central benzyl ether linkage provides conformational flexibility, allowing the molecule to potentially interact with a range of biological targets.

A logical starting point for investigation would be to screen this compound against a panel of enzymes and receptors known to interact with similar chemical scaffolds.

Logical Workflow for Investigating a Novel Compound

Figure 1. A generalized workflow for characterizing the mechanism of action of a novel chemical entity.

Quantitative Data from Structurally Related Compounds

To provide a tangible, albeit speculative, basis for the potential efficacy of this compound, the following table summarizes quantitative data from compounds sharing key structural motifs. It is crucial to note that these values are not directly transferable but serve as a guide for potential orders of magnitude and assay types.

| Compound Class | Example Compound | Assay Type | Target | IC₅₀/EC₅₀/Kᵢ |

| Fluorinated Benzonitriles | 3,4-Difluorobenzonitrile | Enzyme Inhibition | Not Specified | Not Specified |

| Phenoxy Benzonitriles | 4-(4-Methylphenoxy)benzonitrile | Not Specified | Not Specified | Not Specified |

| Benzyl Ethers | 2-((2-Fluorobenzyl)oxy)benzonitrile | Not Specified | Not Specified | Not Specified |

This table is illustrative and highlights the lack of specific quantitative data for compounds closely resembling this compound in the public domain.

Experimental Protocols for Future Investigations

Should this compound become available for study, the following experimental protocols, adapted from methodologies used for analogous compounds, would be appropriate for elucidating its mechanism of action.

1. General Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

-

Objective: To assess the inhibitory potential of the compound against a specific kinase.

-

Methodology:

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Hypothesized Signaling Pathway

Given the prevalence of benzonitrile-containing compounds as kinase inhibitors, a plausible, yet entirely hypothetical, signaling pathway that this compound might modulate is the MAPK/ERK pathway.

Figure 2. A hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Conclusion

While the precise mechanism of action of this compound remains to be determined, this guide provides a comprehensive framework for its initial investigation. By leveraging the known biological activities of structurally related compounds, we can formulate testable hypotheses regarding its potential targets and signaling pathways. The experimental protocols and conceptual diagrams presented here offer a roadmap for researchers to begin to unravel the pharmacological profile of this novel molecule. Further empirical studies are essential to validate these hypotheses and to ascertain the therapeutic potential of this compound.

4-(2-Fluorophenoxymethyl)benzonitrile: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Fluorophenoxymethyl)benzonitrile, a versatile small molecule scaffold, stands as a compound of significant interest within the landscape of medicinal chemistry and materials science. While direct and extensive research on this specific molecule remains nascent, its structural motifs—a fluorinated phenyl ring, an ether linkage, and a benzonitrile group—are prevalent in a multitude of biologically active agents and functional materials. This technical guide consolidates the available information on this compound and explores its potential research applications by drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers, providing insights into its synthetic pathways, physicochemical properties, and prospective utility in drug discovery and materials science, thereby stimulating further investigation into its unique potential.

Introduction

This compound (CAS No. 1016780-76-9) is a chemical entity characterized by the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol .[1] Its structure features a central phenoxymethyl linker connecting a 2-fluorophenyl group to a p-substituted benzonitrile. The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional handle for further chemical modifications and is a key pharmacophore in numerous approved drugs. This guide will delve into the prospective applications of this molecule, drawing upon the established roles of its constituent fragments in various fields of research.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for assessing its drug-likeness and suitability for various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1016780-76-9 | [1] |

| Molecular Formula | C14H10FNO | [1] |

| Molecular Weight | 227.23 g/mol | [1] |

| Purity | Min. 95% | [1] |

| Description | Versatile small molecule scaffold | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-(bromomethyl)benzonitrile would be reacted with 2-fluorophenol in the presence of a suitable base.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

4-(Bromomethyl)benzonitrile

-

2-Fluorophenol

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Research Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold or intermediate in the development of novel therapeutic agents.

As a Scaffold for Dopamine D4 Receptor Antagonists

Structurally related compounds bearing a phenoxymethyl piperidine scaffold have shown potent antagonist activity at the Dopamine D4 (D4R) receptor. These antagonists are being investigated for their therapeutic potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease. The phenoxymethyl moiety in these compounds plays a crucial role in binding to the receptor.

Table 2: Biological Activity of a Structurally Related D4R Antagonist

| Compound | Target | Activity (Ki) |

| 4,4-difluoro-3-(phenoxymethyl)piperidine analog | Dopamine D4 Receptor | 0.3 nM |

Data extrapolated from studies on structurally similar compounds.

Caption: Postulated signaling pathway for D4 receptor antagonism.

As an Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitors

Derivatives of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis and a target for oncology and metabolic diseases. The 4-phenoxyphenyl core is a key structural element for inhibitory activity. This compound could serve as a starting material for the synthesis of novel ACC inhibitors.

Table 3: Inhibitory Activity of a Structurally Related ACC Inhibitor

| Compound | Target | Activity (IC50) |

| 4-phenoxy-phenyl isoxazole analog | Acetyl-CoA Carboxylase 1 (hACC1) | 99.8 nM |

Data extrapolated from studies on structurally similar compounds.

Caption: Workflow for developing ACC inhibitors from the core scaffold.

Potential Applications in Materials Science

The benzonitrile moiety is a key component in various advanced materials due to its electronic properties.

Development of Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzonitrile derivatives have been successfully employed in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters in OLEDs. The electron-withdrawing nature of the benzonitrile group and the electronic effects of the fluorine atom can be fine-tuned to achieve desired photophysical properties.

Liquid Crystals

The rigid structure and polar nitrile group of benzonitrile derivatives are known to influence the mesomorphic behavior of liquid crystals. This compound could be explored as a component in novel liquid crystal mixtures.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. Based on the known biological activities and material properties of structurally analogous compounds, it holds considerable potential for applications in drug discovery, particularly in the development of CNS-active agents and metabolic disease therapies, as well as in the field of materials science for advanced electronic applications.

Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against various biological targets to elucidate its specific pharmacological profile. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could lead to the discovery of novel and potent modulators of key cellular pathways. Furthermore, its photophysical properties should be investigated to assess its suitability for applications in organic electronics. This technical guide serves as a call to the scientific community to explore the untapped potential of this compound.

References

An In-depth Technical Guide to 4-(2-Fluorophenoxymethyl)benzonitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluorophenoxymethyl)benzonitrile, a synthetic intermediate of potential interest in medicinal chemistry and materials science. Due to the limited publicly available information on this specific molecule, this document focuses on its probable synthetic route, drawing from established chemical principles, and provides general experimental considerations. The guide also outlines the characteristics of its likely precursors and discusses the potential for further research into its physicochemical and biological properties. While specific quantitative data and documented biological activity for the title compound are not available in the current literature, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.

Introduction and Background

Benzonitrile derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a fluorinated phenoxymethyl moiety can significantly influence a molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. This compound, while not extensively documented, represents a scaffold with potential for further elaboration in drug discovery programs and materials science research.

A thorough search of scientific databases and patent literature did not yield a specific discovery or detailed historical account of this compound. This suggests that the compound is likely a synthetic intermediate that has not been the subject of extensive characterization or biological evaluation in its own right. Its structural components, however, are well-known in chemical synthesis.

The most probable and logical route for the synthesis of this compound is the Williamson ether synthesis . This classic and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3] In this case, it would entail the reaction of 4-(bromomethyl)benzonitrile with 2-fluorophenol in the presence of a suitable base.

Proposed Synthesis of this compound

The Williamson ether synthesis provides a direct and efficient method for the preparation of the target compound. The general reaction is depicted below:

Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol (General)

While a specific protocol for this exact reaction is not available in the literature, a general procedure based on similar Williamson ether syntheses is as follows:

-

Deprotonation of 2-Fluorophenol: To a solution of 2-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, dimethylformamide), an equimolar or slight excess of a base is added. Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature to facilitate the formation of the 2-fluorophenoxide anion.

-

Nucleophilic Substitution: 4-(Bromomethyl)benzonitrile is then added to the reaction mixture. The reaction is typically heated to facilitate the SN2 reaction between the phenoxide and the benzylic bromide. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data on Starting Materials

A summary of the key properties of the proposed starting materials is provided in the table below.

| Property | 4-(Bromomethyl)benzonitrile | 2-Fluorophenol |

| Molecular Formula | C₈H₆BrN | C₆H₅FO |

| Molecular Weight | 196.04 g/mol | 112.10 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to light yellow liquid |

| Melting Point | 115-117 °C | 16 °C |

| Boiling Point | ~256 °C | 151-152 °C |

| CAS Number | 17201-43-3 | 367-12-4 |

Physicochemical Properties (Predicted)

In the absence of experimental data for this compound, its properties can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₀FNO |

| Molecular Weight | 227.24 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzonitrile scaffold is present in numerous biologically active molecules. For instance, various benzonitrile derivatives have been investigated for their antimicrobial and anticancer activities.[4][5][6] The introduction of a fluorinated phenoxymethyl group could modulate these activities.

Given the lack of data, any discussion of signaling pathway involvement would be purely speculative. Should this compound be investigated in the future, a logical workflow for determining its biological activity is proposed below.

Figure 2: A generalized workflow for the investigation of the biological activity of a novel synthetic compound.

Conclusion

This compound is a compound with potential utility as a synthetic intermediate. While its discovery and history are not documented in the public domain, a reliable synthesis can be proposed via the Williamson ether synthesis. This guide provides a foundational understanding of its probable synthesis and the characteristics of its precursors. Further research is warranted to isolate and characterize this compound and to explore its potential applications in medicinal chemistry and materials science. The lack of current data presents an opportunity for novel research into the properties and biological activities of this and related phenoxymethylbenzonitrile derivatives.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(2-Fluorophenoxymethyl)benzonitrile and its Derivatives

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 4-(2-Fluorophenoxymethyl)benzonitrile. Therefore, this technical guide will focus on the closely related and more extensively studied analogue, 4-(2-Fluorophenoxy)benzonitrile , and its derivatives. The synthesis, properties, and biological activities discussed herein are based on this analogue and are intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities. The incorporation of a fluorine atom into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of 4-(2-Fluorophenoxy)benzonitrile, a key intermediate and pharmacophore in the development of novel therapeutic agents and functional materials.

The unique arrangement of the fluorophenoxy and benzonitrile moieties in this scaffold has made it a focal point in the design of molecules for various applications, ranging from agrochemicals to pharmaceuticals. This document will cover the synthesis, chemical characteristics, and known biological activities of 4-(2-Fluorophenoxy)benzonitrile and its derivatives, presenting quantitative data in a structured format and detailing experimental protocols.

Synthesis and Chemical Properties

The synthesis of 4-(2-Fluorophenoxy)benzonitrile and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

General Synthesis of 4-(2-Fluorophenoxy)benzonitrile

A prevalent method for synthesizing the core structure involves the reaction of 4-cyanophenol with a suitable fluorinated phenylating agent or the reaction of a halobenzonitrile with 2-fluorophenol. For instance, the synthesis of a related compound, 4-(4-(Methylsulfonyl)phenoxy)benzonitrile, involves heating 4-fluorophenyl methyl sulfone with 4-cyanophenol in the presence of anhydrous potassium carbonate in sulfolane.[1] A similar strategy can be employed for the synthesis of 4-(2-Fluorophenoxy)benzonitrile.

A plausible synthetic pathway is the reaction of 4-fluorobenzonitrile with 2-fluorophenol in the presence of a base. Another viable route is the reaction of 4-chlorobenzonitrile with 2-fluorophenol.

Experimental Protocol: Synthesis of a 4-(Phenoxy)benzonitrile Derivative

The following protocol for the synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile can be adapted for the synthesis of 4-(2-Fluorophenoxy)benzonitrile by substituting the appropriate starting materials.[1]

Materials:

-

4-Fluorophenyl methyl sulfone (or a suitable 4-halobenzonitrile)

-

4-Cyanophenol (or 2-fluorophenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Sulfolane (or another suitable high-boiling polar aprotic solvent like DMF or DMSO)

-

20% Aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Silica gel for column chromatography

-

Chloroform (or a suitable eluent system)

Procedure:

-

A mixture of 4-fluorophenyl methyl sulfone (0.0300 mole), 4-cyanophenol (0.0600 mole), and anhydrous K₂CO₃ (0.0600 mole) in 90 ml of sulfolane is heated at 150 °C for 3.5 hours.[1]

-

The reaction mixture is then cooled to room temperature and poured into a solution of 100 ml of 20% aqueous NaOH and 500 ml of water.[1]

-

The aqueous solution is extracted with diethyl ether.[1]

-

The organic layers are combined, and the solvent is removed in vacuo to yield the crude product.[1]

-

The crude product is purified by column chromatography using silica gel as the stationary phase and chloroform as the eluent to afford the purified product.[1]

Physicochemical Properties

The physicochemical properties of 4-(2-Fluorophenoxy)benzonitrile and its derivatives are crucial for their application in drug design and materials science. The introduction of a fluorine atom generally increases lipophilicity and can affect the electronic properties of the molecule.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(4-Fluorophenoxy)benzonitrile | 215589-24-5 | C₁₃H₈FNO | 213.21 | 66 - 71 |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 33 - 36 |

| 4-(4-(Methylsulfonyl)phenoxy)benzonitrile | Not Available | C₁₄H₁₁NO₃S | 273.31 | 127 - 128.5 |

Biological Activities and Derivatives

Benzonitrile derivatives exhibit a wide range of biological activities, and the introduction of a fluorophenoxy group can modulate this activity. These compounds have been investigated for their potential as pharmaceuticals and agrochemicals.[2]

Antimicrobial and Antifungal Activity

Derivatives of benzonitrile have shown promising antimicrobial and antifungal properties. The specific structural features of these molecules, including the nature and position of substituents on the aromatic rings, play a critical role in their biological activity.

Enzyme Inhibition

Certain benzonitrile derivatives have been explored as enzyme inhibitors. For instance, some derivatives are investigated for their potential to inhibit enzymes involved in disease pathways.

Applications in Drug Discovery

The 4-(2-Fluorophenoxy)benzonitrile scaffold serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its unique electronic and steric properties make it an attractive starting point for the design of targeted therapies.

Table 2: Biological Activity of Selected Benzonitrile Derivatives

| Compound/Derivative Class | Target/Activity | Quantitative Data (e.g., IC₅₀, MIC) | Reference |

| Substituted Benzonitriles | Aromatase Inhibition | Not Specified | [This is an example, specific data would be cited here] |

| Benzonitrile Derivatives | Sedative effect on CNS | Activity increases with methyl substitution | [3] |

Note: Quantitative data for the specific target compound is limited in the public domain. The table provides examples of activities observed in related benzonitrile derivatives.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by 4-(2-Fluorophenoxy)benzonitrile and its derivatives are not extensively elucidated in publicly available literature. However, based on the activities of related compounds, several potential mechanisms can be inferred. For example, if a derivative shows anticancer activity, it might be involved in pathways related to cell cycle regulation, apoptosis, or the inhibition of specific kinases.

Conclusion

4-(2-Fluorophenoxy)benzonitrile and its derivatives represent a promising class of compounds with significant potential in drug discovery and materials science. While specific data on this compound is sparse, the available information on analogous structures provides a solid foundation for further research. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by related compounds, makes it an attractive target for the development of novel therapeutic agents. Future studies focusing on the synthesis of a broader range of derivatives and comprehensive biological screening are warranted to fully explore the potential of this chemical class. Detailed structure-activity relationship studies will be crucial in optimizing the design of new compounds with enhanced potency and selectivity for various biological targets.

References

Spectroscopic Analysis of 4-(2-Fluorophenoxymethyl)benzonitrile: A Technical Overview

Disclaimer: Extensive searches of scientific databases and chemical literature did not yield specific spectroscopic data (NMR, IR, MS) for the compound 4-(2-Fluorophenoxymethyl)benzonitrile. The synthesis and characterization of this particular molecule do not appear to be publicly documented.

This guide has been prepared to serve as a detailed template, outlining the expected data, experimental protocols, and analysis workflow for a compound of this nature, in line with the user's request for an in-depth technical guide for a scientific audience. The data presented in the tables are hypothetical and are provided for illustrative purposes to demonstrate the proper formatting and the type of information that would be included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR would be essential for structural confirmation.

¹H NMR Data (Hypothetical)

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.70 | d | 2H | 8.4 | H-3, H-5 |

| 7.55 | d | 2H | 8.4 | H-2, H-6 |

| 7.20 - 7.05 | m | 4H | - | H-3', H-4', H-5', H-6' |

| 5.25 | s | 2H | - | -CH₂- |

¹³C NMR Data (Hypothetical)

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 (d, J=245 Hz) | C-2' |

| 145.0 | C-1' |

| 138.0 | C-1 |

| 132.5 | C-3, C-5 |

| 128.0 | C-2, C-6 |

| 125.0 (d, J=8 Hz) | C-6' |

| 124.5 (d, J=4 Hz) | C-4' |

| 118.5 | C≡N |

| 116.0 (d, J=18 Hz) | C-3' |

| 112.0 | C-4 |

| 70.0 | -CH₂- |

Experimental Protocol: NMR Spectroscopy

NMR spectra would be acquired on a spectrometer, for instance, a Bruker Avance 400 MHz instrument. The sample would be prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the spectral width would be set from -2 to 12 ppm. For ¹³C NMR, the spectral width would be set from 0 to 220 ppm. Data processing would be carried out using appropriate software such as MestReNova or TopSpin.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data (Hypothetical)

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | Aromatic C-H stretch |

| 2225 | Strong | C≡N (nitrile) stretch |

| 1600, 1500, 1450 | Strong, Medium | Aromatic C=C bending |

| 1250 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050 | Strong | Aryl-O-C stretch (symmetric) |

| 1220 | Strong | C-F stretch |

| 750 | Strong | Ortho-disubstituted benzene C-H bend |

Experimental Protocol: IR Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

MS Data (Hypothetical)

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 227.07 | 100 | [M]⁺ (Molecular Ion) |

| 132.04 | 45 | [M - C₇H₄FN]⁺ |

| 102.05 | 80 | [C₇H₄N]⁺ |

| 95.03 | 30 | [C₆H₄F]⁺ |

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra (HRMS) would be obtained using a mass spectrometer with an electrospray ionization (ESI) source, such as a Waters LCT Premier XE, operating in positive ion mode. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and infused into the instrument. The data would be acquired over a mass range of m/z 50-1000.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound like this compound would typically follow a set sequence of spectroscopic analyses to confirm its identity and purity.

Caption: Workflow for the spectroscopic characterization of a novel chemical compound.

An In-depth Technical Guide to the Solubility of 4-(2-Fluorophenoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Fluorophenoxymethyl)benzonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust experimental framework for determining its solubility in a range of common laboratory solvents. The methodologies provided are based on established principles of solubility testing for organic compounds.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a polar nitrile group (-C≡N), a semi-polar ether linkage (-O-), and a largely non-polar aromatic structure, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit good solubility in polar aprotic solvents and limited solubility in highly polar protic solvents like water, as well as in non-polar aliphatic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Polar Protic Solvents | |||||

| Water | H₂O | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Data to be determined | Data to be determined |

| Methanol | CH₃OH | Polar Protic | 25 | Data to be determined | Data to be determined |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | Non-Polar | 25 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | Non-Polar | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | C₄H₁₀O | Non-Polar | 25 | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols describe standard methods for determining the solubility of a solid organic compound in various solvents.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solid in a known amount of the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., acetone, ethanol, hexane)

-

Analytical balance

-

Constant temperature bath with shaker

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure a saturated solution is formed.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Calculate the mass of the dissolved solid and determine the solubility in g/100 mL.

Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

This is a rapid method to estimate solubility and is useful for initial screening of solvents.[1][2][3]

Materials:

-

This compound

-

A range of solvents in dropper bottles

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating the mixture using a vortex mixer.

-

Observe the mixture after each addition.

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the volume of solvent required to dissolve the solid.

-

Solubility can be categorized as:

-

Very Soluble: Less than 1 mL of solvent required.

-

Soluble: 1-3 mL of solvent required.

-

Slightly Soluble: 3-10 mL of solvent required.

-

Insoluble: More than 10 mL of solvent required.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Logical Flow for Solvent Screening

This diagram outlines the decision-making process for categorizing the solubility of a compound based on a visual assessment method.

Caption: Visual Solubility Screening Logic.

References

An In-depth Technical Guide to the Safety and Handling of 4-(2-Fluorophenoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-(2-Fluorophenoxymethyl)benzonitrile, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related molecules, including 4-fluorobenzonitrile and benzonitrile, to provide a robust framework for its safe use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₄H₁₀FNO | N/A |

| Molecular Weight | 227.24 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | 4-Fluorobenzonitrile[1][2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like chloroform and ethyl acetate.[3] | 4-Fluorobenzonitrile[3] |

Hazard Identification and Classification

The hazard classification for this compound is extrapolated from data on 4-fluorobenzonitrile and benzonitrile. It is imperative to handle this compound with the assumption that it possesses similar or greater toxicity.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][3] | |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1][3] | |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1][3] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |

Signal Word: Warning [1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

-

Ensure that safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection:

-

Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[3]

-

Avoid prolonged or repeated skin contact.

-

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2]

General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]

-

Remove contaminated clothing and wash it before reuse.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the Safety Data Sheet (SDS) of a similar compound (e.g., 4-fluorobenzonitrile) to the medical personnel.[5]

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2] Vapors may be heavier than air and can spread along floors.[5]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors.[2][3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3]

-

Methods for Cleaning Up: For solid spills, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Experimental Protocols

General Synthesis of this compound (Illustrative)

This protocol is a general procedure based on the synthesis of similar aryl ethers and should be optimized and validated.

Reaction: Williamson Ether Synthesis

References

Methodological & Application

Application Notes and Protocols: 4-(2-Fluorophenoxymethyl)benzonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis of 4-(2-Fluorophenoxymethyl)benzonitrile

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, 4-(bromomethyl)benzonitrile (also known as 4-cyanobenzyl bromide) reacts with the potassium salt of 2-fluorophenol.

Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 4-(Bromomethyl)benzonitrile | 17201-43-3 | 196.04 | 99% |

| 2-Fluorophenol | 367-12-4 | 112.10 | 99% |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% |

| Acetone (anhydrous) | 67-64-1 | 58.08 | ≥99.5% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.5% |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A |

| Brine | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥97% |

Procedure:

-

To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq.) in anhydrous acetone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield and Characterization:

While no experimental data is available, yields for similar Williamson ether syntheses are typically in the range of 70-90%. The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C-O-C, C-F).

Potential Applications as a Chemical Intermediate

Based on the applications of structurally similar fluorinated benzonitriles and phenoxymethyl derivatives, this compound is anticipated to be a valuable intermediate in several areas of chemical research and development.

Caption: Potential applications of this compound.

Medicinal Chemistry

The benzonitrile moiety is a common feature in many pharmaceutical compounds. The nitrile group can act as a hydrogen bond acceptor or can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The fluorophenoxymethyl group can improve metabolic stability and binding affinity of a drug candidate.

-

Enzyme Inhibitors: The core structure can be elaborated to synthesize inhibitors of various enzymes, such as kinases or proteases, which are important targets in cancer and inflammatory diseases.

-

Receptor Modulators: Derivatives could be investigated as modulators of G-protein coupled receptors (GPCRs) or ion channels, which are implicated in a wide range of physiological processes.

Agrochemicals

Fluorinated compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.

-

Herbicides and Fungicides: The this compound scaffold could be a building block for the synthesis of novel herbicides and fungicides. The specific substitution pattern may lead to new modes of action or improved efficacy.

Materials Science

The rigid, polar structure of this molecule suggests potential applications in materials science.

-

Liquid Crystals: Benzonitrile derivatives are known to be components of liquid crystal displays. The introduction of the fluorophenoxymethyl group could be used to fine-tune the mesomorphic properties.

-

Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine substituents makes this scaffold interesting for the development of materials for organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as components of thermally activated delayed fluorescence (TADF) emitters.

Chemical Reactivity and Further Transformations

The key functional groups of this compound offer several avenues for chemical modification.

Caption: Potential chemical transformations of this compound.

-

Nitrile Group:

-